1-Chloroisoquinoline-6-carbaldehyde
CAS No.: 1211528-19-6
Cat. No.: VC0058022
Molecular Formula: C10H6ClNO
Molecular Weight: 191.614
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211528-19-6 |
---|---|
Molecular Formula | C10H6ClNO |
Molecular Weight | 191.614 |
IUPAC Name | 1-chloroisoquinoline-6-carbaldehyde |
Standard InChI | InChI=1S/C10H6ClNO/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-6H |
Standard InChI Key | UGSADBAYHQRKOC-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CN=C2Cl)C=C1C=O |
Introduction
Chemical Identity and Basic Properties
1-Chloroisoquinoline-6-carbaldehyde is characterized by its specific molecular structure containing an isoquinoline core with a chlorine substituent at position 1 and an aldehyde group at position 6. This unique arrangement of functional groups contributes to its chemical reactivity and potential applications in organic synthesis.
Identification Data
The compound has been well-characterized through various analytical methods, with the following identification parameters established:
Parameter | Value |
---|---|
CAS Number | 1211528-19-6 |
Molecular Formula | C₁₀H₆ClNO |
Molecular Weight | 191.61 g/mol |
IUPAC Name | 1-chloroisoquinoline-6-carbaldehyde |
SMILES | C1=CC2=C(C=CN=C2Cl)C=C1C=O |
InChI | InChI=1S/C10H6ClNO/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-6H |
InChIKey | UGSADBAYHQRKOC-UHFFFAOYSA-N |
Data compiled from multiple sources
Physical Properties
The physical characteristics of 1-Chloroisoquinoline-6-carbaldehyde have been documented through various analytical studies:
Property | Description |
---|---|
Appearance | Crystalline solid |
Melting Point | Not widely reported in literature |
Solubility | Soluble in common organic solvents including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane, and ethyl acetate |
Stability | Relatively stable under standard laboratory conditions |
Purity (Commercial) | Typically available at 92-95% purity |
Data compiled from commercial specifications
Structural Characteristics
Molecular Structure
1-Chloroisoquinoline-6-carbaldehyde features a bicyclic aromatic system with a nitrogen atom in the heterocyclic ring. The compound contains two key functional groups: a chlorine atom at position 1 and an aldehyde group (-CHO) at position 6. The chlorine substituent affects the electron distribution in the isoquinoline core, while the aldehyde group provides a reactive site for various chemical transformations .
Structural Variants
Several positional isomers of chlorinated isoquinoline carbaldehydes have been reported in the chemical literature, each with distinct properties and applications:
Compound | CAS Number | Key Structural Difference |
---|---|---|
1-Chloroisoquinoline-6-carbaldehyde | 1211528-19-6 | Chlorine at position 1, aldehyde at position 6 |
1-Chloroisoquinoline-5-carbaldehyde | 223671-52-1 | Chlorine at position 1, aldehyde at position 5 |
1-Chloroisoquinoline-4-carbaldehyde | 351324-72-6 | Chlorine at position 1, aldehyde at position 4 |
6-Chloroisoquinoline-1-carbaldehyde | 1537415-87-4 | Chlorine at position 6, aldehyde at position 1 |
Comparison of positional isomers based on chemical databases
Synthesis Methods
Vilsmeier-Haack Approach
One potential synthetic route involves the use of Vilsmeier-Haack conditions, where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are employed to introduce both the chlorine and formyl groups. This approach has been successfully applied to related isoquinoline derivatives .
Selective Functionalization
Another approach involves the selective functionalization of pre-formed isoquinoline derivatives:
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Initial chlorination of isoquinoline at position 1 using phosphorus oxychloride
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Subsequent regioselective formylation at position 6 through directed metalation or other C-H activation methods
The reported yield for the chlorination step in similar compounds is approximately 85%, suggesting a reasonably efficient synthetic process .
Chemical Reactivity and Transformations
Reactive Sites
1-Chloroisoquinoline-6-carbaldehyde contains multiple reactive sites that can participate in various chemical transformations:
Reactive Site | Type of Reactivity | Potential Transformations |
---|---|---|
Aldehyde Group | Nucleophilic addition | Condensation reactions, reductions, oxidations |
C-1 Chlorine | Nucleophilic aromatic substitution | Replacement with other nucleophiles (amines, thiols, etc.) |
Aromatic Rings | Electrophilic aromatic substitution | Further functionalization at available positions |
Nitrogen Atom | Coordination, protonation | Metal coordination, salt formation |
Derived from general chemical principles and reactivity patterns
Aldehyde Transformations
The aldehyde group at position 6 can undergo various transformations:
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Reduction to primary alcohol using reducing agents like sodium borohydride (NaBH₄)
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Oxidation to carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄)
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Condensation with amines to form imines or Schiff bases
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Wittig reactions to form alkenes
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Aldol reactions for carbon-carbon bond formation
Chlorine Substitution
The chlorine at position 1 is susceptible to nucleophilic aromatic substitution:
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Replacement with amines to form amino derivatives
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Substitution with alkoxy groups to form ether derivatives
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Replacement with thiolates to form thioether derivatives
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Metal-catalyzed coupling reactions (Suzuki, Buchwald-Hartwig, etc.)
Applications in Research and Industry
Pharmaceutical Intermediates
1-Chloroisoquinoline-6-carbaldehyde serves as a valuable building block in the synthesis of pharmaceutical compounds. The isoquinoline scaffold is present in numerous bioactive molecules, and the reactive functional groups allow for further elaboration into complex structures.
Organic Synthesis
In the field of organic chemistry, this compound functions as a versatile intermediate for constructing more complex heterocyclic systems:
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Precursor for synthesizing fused heterocyclic compounds
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Building block for creating isoquinoline-based ligands for coordination chemistry
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Starting material for the development of fluorescent probes and sensors
Material Science Applications
Though less documented, potential applications in material science include:
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Development of heterocyclic ligands for metal complexes
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Precursors for electroactive materials
-
Components in the synthesis of conjugated systems for optoelectronic applications
Comparison with Related Compounds
Isoquinoline Derivatives
The following table compares 1-Chloroisoquinoline-6-carbaldehyde with related compounds:
Compound | Key Differences | Potential Advantage |
---|---|---|
1-Chloroisoquinoline | Lacks the aldehyde group | Simpler structure, different reactivity profile |
1-Chloroisoquinoline-5-carbaldehyde | Aldehyde at position 5 | Different spatial arrangement for specific applications |
1-Chloroisoquinoline-4-carbaldehyde | Aldehyde at position 4 | Different electronic effects and reactivity patterns |
6-Chloroisoquinoline-1-carbaldehyde | Reversed positions of functional groups | Alternative substitution pattern for specific synthetic needs |
Comparison based on structural analysis of related compounds
Hazard Type | Assessment | Precautions |
---|---|---|
Flammability | Potential fire hazard as organic solid | Keep away from ignition sources |
Reactivity | Moderately reactive due to aldehyde group | Avoid strong oxidizing agents |
Health | Potential irritant; specific toxicity data limited | Avoid inhalation, skin, and eye contact |
Environmental | Potential environmental toxicity; data limited | Prevent release to environment |
Hazard assessment based on general chemical properties of similar compounds
Current Research and Future Directions
Synthetic Applications
Recent research has explored the use of isoquinoline derivatives in various synthetic applications:
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Development of new methodologies for C-H functionalization using transition metal catalysts
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Application in multicomponent reactions for complex molecule synthesis
Emerging Applications
Potential future directions for research involving 1-Chloroisoquinoline-6-carbaldehyde include:
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Development of fluorescent probes and sensors based on the isoquinoline scaffold
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Exploration of photochemical properties for applications in materials science
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Investigation of catalytic applications of metal complexes derived from functionalized isoquinolines
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Further exploration of biological activities of derivatives and analogs
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